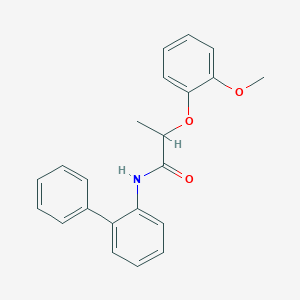![molecular formula C21H17ClN2O3S B4621532 2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide](/img/structure/B4621532.png)
2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide
Descripción general
Descripción
Synthesis Analysis
Research on related compounds such as thiophenes, benzothiazoles, and benzamides has shown a variety of synthetic routes, highlighting the importance of selecting appropriate starting materials and reaction conditions to achieve the desired compound efficiently. For example, studies on thiophene and benzothiazole derivatives emphasize the role of cyclization reactions and the use of specific reagents to introduce functional groups at targeted positions on the molecule (Xuan, 2020).
Molecular Structure Analysis
The structure of organic compounds significantly influences their chemical reactivity and physical properties. Techniques such as high-resolution magnetic resonance spectroscopy and computational methods like ab initio calculations have been employed to elucidate the conformation and electronic structure of related compounds, providing a foundation for predicting the behavior of “2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide” under various conditions.
Chemical Reactions and Properties
The reactivity of compounds containing nitro, thioether, and amide functionalities depends on several factors, including the electronic effects of substituents and the solvent medium. For instance, the reactivity of chloral with amines to produce a variety of products demonstrates the complexity of reactions involving halogenated compounds and highlights the potential for diverse chemical transformations of the target compound (Issac & Tierney, 1996).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The study by Androsov (2008) outlines the synthesis of 1,1-dialkylindolium-2-thiolates via a base-induced transformation process involving 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which undergoes ring-opening to produce a thioketene intermediate. This intermediate reacts with secondary amines, forming 2-(2-chloro-5-nitrophenyl)-N,N-dialkylthioacetamides, which through intramolecular cyclization yield the final product instead of the expected aromatic N,N-dialkylaminobenzo[b]thiophenes (Androsov, 2008).
A separate study by Saeed, Hussain, and Flörke (2008) synthesized and characterized 2-Nitro-N-(4-nitrophenyl)benzamide, determining its crystal structure through single-crystal X-ray diffraction data. This research provides valuable information on the molecular arrangement and potential reactivity of nitro-substituted benzamides (Saeed, Hussain, & Flörke, 2008).
Chemical Reactions and Mechanisms
- Nahakpam et al. (2015) highlighted a solvent-free method using iodine-alumina as a catalyst for decomposing benzoylthioureas into benzamides and thiobenzamides. This study elucidates the influence of electron-withdrawing and electron-donating groups on the aryl group of benzoylthioureas in dictating the product formation, offering insights into the reactivity of similar compounds (Nahakpam et al., 2015).
Potential Applications
- Limban et al. (2011) synthesized new acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, and tested them for antimicrobial activity against various bacterial and fungal strains. The study demonstrates the potential of such compounds in developing novel antimicrobial agents with specific activity profiles (Limban et al., 2011).
Propiedades
IUPAC Name |
2-(2-chloro-6-nitrophenyl)sulfanyl-N-(2-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-2-14-8-3-5-11-17(14)23-21(25)15-9-4-6-13-19(15)28-20-16(22)10-7-12-18(20)24(26)27/h3-13H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSFPQNXTKGZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4621460.png)
![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)

![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)
![3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4621492.png)
![N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B4621528.png)
![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4621535.png)
![[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4621539.png)
![4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate](/img/structure/B4621546.png)
![2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4621559.png)
